1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile
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Overview
Description
“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile” is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 . It is also known by other names such as 6-Acetyl-1,4-benzodioxane, 6-Acetyl-1,4-benzodioxan, 1,4-Benzodioxin, ethanone deriv., Ketone, 1,4-benzodioxan-6-yl methyl, 1,4-Benzodioxan-6-yl methyl ketone, 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethanone, and 6-Acetylbenzodioxan .
Synthesis Analysis
The synthesis of this compound involves the alkaline hydrolysis of this compound which gives the corresponding carboxylic acid. This acid is then converted to carbonyl chloride, which reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters .Molecular Structure Analysis
The molecular structure of this compound includes a benzodioxin ring attached to a cyclopentane ring via a carbonitrile group . The benzodioxin ring is a heterocyclic compound consisting of a benzene ring fused to a 1,4-dioxin ring .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the alkaline hydrolysis of this compound . This reaction results in the formation of the corresponding carboxylic acid, which is then converted to carbonyl chloride. The carbonyl chloride reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to produce new amino amides and amino esters .Physical and Chemical Properties Analysis
The compound has a molecular weight of 178.1846 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications
Anticonvulsant Activity
Research by Arustamyan et al. (2019) delved into the anticonvulsant properties of compounds derived from 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile. This study synthesized new amino amides and amino esters and evaluated their anticonvulsant efficacy, contributing to potential therapeutic applications in neurological disorders (Arustamyan et al., 2019).
Bacterial Biofilm Inhibition
Abbasi et al. (2020) focused on the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, assessing their ability to inhibit bacterial biofilms. This research indicated the potential of these compounds in targeting biofilm-forming bacteria, which is significant in addressing antibiotic resistance (Abbasi et al., 2020).
Antibacterial Agents
In 2017, Abbasi et al. synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, demonstrating their potential as potent antibacterial agents. This research contributes to the ongoing search for new antimicrobial compounds in the fight against resistant bacterial strains (Abbasi et al., 2017).
Lipoxygenase Inhibition
Another study by Abbasi et al. (2017) explored the synthesis of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, assessing their inhibitory potential against lipoxygenase. The findings suggest a therapeutic potential for inflammatory ailments, highlighting the versatility of these compounds (Abbasi et al., 2017).
Anti-Cancer Activities
Research by Abdel-fattah and Elsayed (2009) investigated the anti-cancer activities of 4,4-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile), indicating the potential of these compounds in cancer treatment (Abdel-fattah & Elsayed, 2009).
Antimicrobial Activities
Miszke et al. (2008) conducted a study on the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, demonstrating significant antimicrobial and antituberculosis activities. This research opens avenues for new treatments in infectious diseases (Miszke et al., 2008).
Antioxidant Activity
Salem et al. (2015) synthesized novel heterocyclic compounds from 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, assessing their antioxidant activities. This research contributes to understanding the role of these compounds in combating oxidative stress (Salem et al., 2015).
Anti-Inflammatory Activity
Vazquez et al. (1996) explored the anti-inflammatory properties of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, identifying compounds with potency comparable to Ibuprofen. This highlights the potential of these derivatives in anti-inflammatory treatments (Vazquez et al., 1996).
Antihypoxic Activity
Vartanyan et al. (2017) synthesized aminothiadiazolylbenzodioxane derivatives, investigating their antihypoxic activity. This research contributes to the development of treatments for conditions associated with oxygen deprivation (Vartanyan et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .
Mode of Action
It is suggested that it may interact with its targets (potentially cholinesterases and lipoxygenase enzymes) leading to their inhibition . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it could impact the cholinergic system and arachidonic acid metabolism, respectively. These systems play crucial roles in numerous physiological processes, including neurotransmission and inflammation.
Pharmacokinetics
Its molecular weight of 1781846 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
coli . This suggests that it may disrupt bacterial cell processes, leading to inhibition of bacterial growth.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-10-14(5-1-2-6-14)11-3-4-12-13(9-11)17-8-7-16-12/h3-4,9H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMIVURYKEKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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